
3-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as THF-AM-5 and has a molecular formula of C11H19N3O2. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
THF-AM-5 has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. The compound has been shown to have antitumor activity and can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, THF-AM-5 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of THF-AM-5 is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes play a crucial role in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns, resulting in the observed biological effects of THF-AM-5.
Biochemical and Physiological Effects:
THF-AM-5 has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, THF-AM-5 has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. Furthermore, THF-AM-5 has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THF-AM-5 has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily assessed using various analytical techniques, including NMR spectroscopy and mass spectrometry. Additionally, THF-AM-5 has been extensively studied, and its mechanism of action and biological effects are well understood.
However, THF-AM-5 also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, THF-AM-5 can be difficult to work with due to its low solubility in water and some organic solvents.
Direcciones Futuras
There are several future directions for the study of THF-AM-5. One potential area of research is the development of more potent analogs of THF-AM-5 that can have increased efficacy as anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of THF-AM-5 and its effects on gene expression. Finally, the potential use of THF-AM-5 as a tool for chemical biology research, such as epigenetic studies, should also be explored.
Conclusion:
In conclusion, THF-AM-5 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. THF-AM-5 has potential as an anti-cancer and anti-inflammatory agent, and further research is needed to fully understand its biological effects and potential applications.
Métodos De Síntesis
The synthesis of THF-AM-5 involves the reaction of 3-amino-1-ethyl-1H-pyrazole-5-carboxamide with tetrahydrofuran-2-carbaldehyde. The reaction takes place in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is THF-AM-5, which can be purified using various methods, including column chromatography or recrystallization.
Propiedades
IUPAC Name |
5-amino-2-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-15-9(6-10(12)14-15)11(16)13-7-8-4-3-5-17-8/h6,8H,2-5,7H2,1H3,(H2,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUMUFBNSLOKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


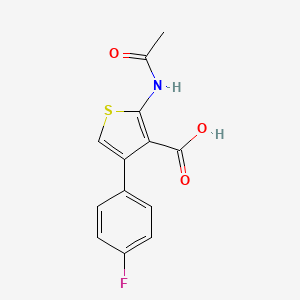
![5-((3-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2961064.png)
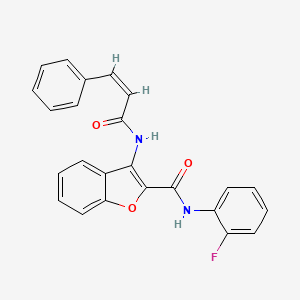

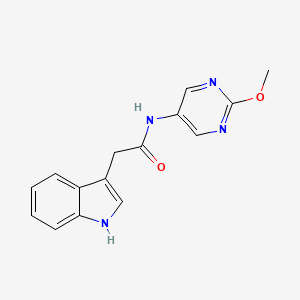
![2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2961070.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2961072.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2961074.png)
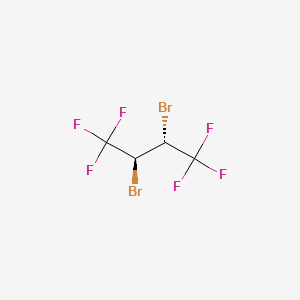
![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)
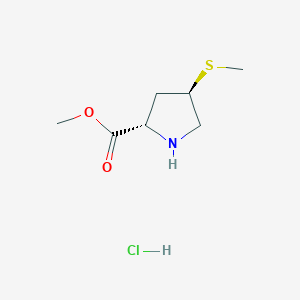
![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)